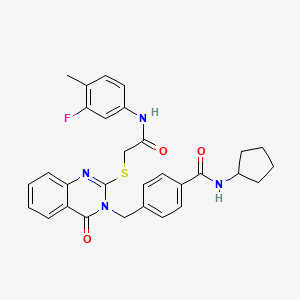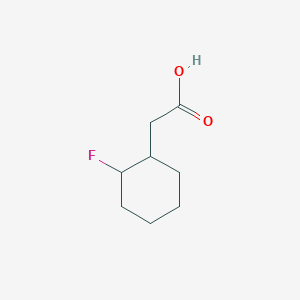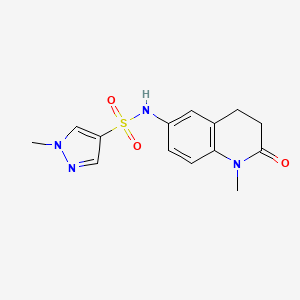
2-(Aminomethyl)-5-chlorophenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-(Aminomethyl)-5-chlorophenol; hydrochloride involves complex chemical reactions that yield a variety of chemical structures with potential pharmacological activities. For instance, derivatives of 3-aminomethyl-5-(p-chlorophenyl)-tetrahydrofuran-2-one and 2-aminomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid have been synthesized through reactions involving alkaline hydrolysis, aminomethylation, and subsequent reactions yielding compounds with analgesic and anxiolytic properties (Zabska et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 2-(Aminomethyl)-5-chlorophenol; hydrochloride reveals intricate details about their chemical composition and potential interactions. For example, structural characterization and surface modification studies on evaporated thin films of derivatives show the presence of active amino groups at the molecular terminals, providing insights into the molecular layered structure and surface modification capabilities (Muguruma et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(Aminomethyl)-5-chlorophenol; hydrochloride and its derivatives are complex and varied. Studies have shown that these compounds participate in a range of chemical reactions, including hydrolysis, isomerization, and cyclization, leading to the formation of different chemical structures with distinct properties. These reactions are significantly influenced by factors such as pH, temperature, and the presence of catalysts (Bernard et al., 1986).
Physical Properties Analysis
The physical properties of 2-(Aminomethyl)-5-chlorophenol; hydrochloride derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. For instance, the synthesis and crystal structure analysis of certain derivatives provide valuable information on their crystal systems, space groups, and molecular geometry, which are essential for understanding their chemical behavior and potential applications (Xiang, 2004).
Chemical Properties Analysis
The chemical properties of 2-(Aminomethyl)-5-chlorophenol; hydrochloride and related compounds, including reactivity, stability, and interactions with other chemical entities, are fundamental to their practical applications. Investigations into their synthesis, reaction mechanisms, and the formation of various derivatives underscore the versatility and potential of these compounds in chemical synthesis and material science (Guo-hua, 2008).
科学的研究の応用
1. Chemical Behavior and Mechanisms
- Chemical Behavior Analysis: The behavior of compounds similar to 2-(Aminomethyl)-5-chlorophenol hydrochloride in aqueous solutions has been studied, focusing on kinetic data and reaction mechanisms, including hydrolysis, isomerisation, and cyclisation reactions (Bernard et al., 1986).
2. Antibacterial Applications
- Antibacterial Activity: Novel derivatives, including those structurally related to 2-(Aminomethyl)-5-chlorophenol hydrochloride, have shown antibacterial activity against various bacterial strains, highlighting its potential in developing new antibacterial agents (Plech et al., 2011).
3. Pharmacological Investigations
- Central Nervous System Effects: Research has explored the central action of derivatives of compounds similar to 2-(Aminomethyl)-5-chlorophenol hydrochloride, revealing potential analgesic and anxiolytic properties (Zabska et al., 1989).
4. Synthesis and Characterization
- Synthesis Processes: Studies have been conducted on the synthesis of related compounds, focusing on their chemical structure and the optimization of synthesis methods (Guo-hua, 2008).
5. Electrosynthesis and Electrochromic Materials
- Electrosynthesis Application: The electropolymerization of compounds structurally related to 2-(Aminomethyl)-5-chlorophenol hydrochloride in aqueous solutions has been explored for creating polymers with electrochromic properties (Sun et al., 2016).
6. Surface Modification and Thin Film Analysis
- Thin Film Surface Modification: The deposition and surface modification of thin films using compounds structurally akin to 2-(Aminomethyl)-5-chlorophenol hydrochloride have been researched, with a focus on their structural characterization (Muguruma et al., 1996).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial properties
Mode of Action
Based on its chemical structure, it’s possible that it interacts with its targets through a variety of chemical interactions . The presence of an amine group in its structure suggests potential for hydrogen bonding or ionic interactions with its targets .
Biochemical Pathways
Amines, which are structurally similar to this compound, are known to participate in a variety of biochemical reactions and pathways . They can act as precursors for the synthesis of a wide range of biomolecules, including proteins and nucleic acids .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Based on its potential antimicrobial properties , it may lead to the disruption of microbial cell membranes or inhibition of essential microbial processes, resulting in the death of the microorganisms.
特性
IUPAC Name |
2-(aminomethyl)-5-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTFIVKHSZZGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)


![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)


![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

